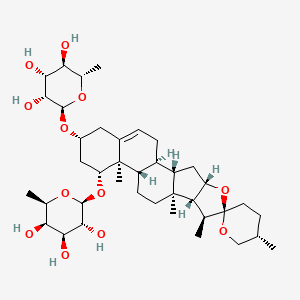

Liriopesides B

説明

特性

IUPAC Name |

(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIQIULKBBCLIL-KJXSMTROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87425-34-1 |

Source

|

| Record name | (25S)-1beta-(6-Deoxy-beta-D-galactopyranosyloxy)-3beta-(alpha-L-rhamnopyranosyloxy)spirost-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Liriopesides B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriopesides B (LPB), a steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla, has emerged as a promising natural product with potent anti-tumor activities. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the therapeutic effects of this compound, with a primary focus on its action in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC). Through the inhibition of key oncogenic signaling pathways, induction of apoptosis and autophagy, and cell cycle arrest, this compound demonstrates a multi-pronged approach to cancer cell suppression. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through the modulation of several critical cellular signaling pathways. The primary mechanisms identified include the inhibition of the PI3K/Akt/mTOR and MAPK pathways, induction of the mitochondrial apoptosis pathway, stimulation of autophagy via the AMPKα-mTOR pathway, and induction of cell cycle arrest.

Inhibition of Pro-Survival Signaling Pathways

PI3K/Akt/mTOR Pathway: In oral squamous cell carcinoma, this compound has been shown to significantly suppress the PI3K/Akt/mTOR signaling cascade.[1][2][3] This inhibition leads to a downstream reduction in cell proliferation, motility, and invasion, while promoting apoptosis.[1][3] Western blot analyses have confirmed a reduction in the protein levels of key components of this pathway in OSCC cells and xenograft tumor tissues following treatment with this compound.

MAPK and AKT Signaling Pathways: In non-small cell lung cancer cells, this compound inhibits the mitogen-activated protein kinase (MAPK) and AKT signaling pathways. The MAPK pathway is crucial for cell survival, and its inhibition by this compound contributes to the suppression of NSCLC cell proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines, including NSCLC, OSCC, and ovarian cancer.

Mitochondrial Apoptosis Pathway: In NSCLC cells, this compound initiates the mitochondrial apoptosis pathway, which is characterized by a significant decrease in the mitochondrial membrane potential. This is accompanied by the upregulation of pro-apoptotic proteins such as Bax and the activation of caspase-3 and caspase-9. Conversely, the expression of anti-apoptotic proteins like Bcl-2 and Survivin is downregulated. The cleavage of poly (ADP-ribose) polymerase (PARP) is also observed, further confirming the execution of apoptosis.

Induction of Autophagy

In NSCLC cells, this compound has been observed to induce autophagy. This process is mediated through the activation of the AMPKα-mTOR signaling pathway. This compound treatment leads to increased phosphorylation of AMP-activated protein kinase α (AMPKα) and unc-51 like autophagy activating kinase (ULK), and a reduction in the phosphorylation of mTOR. The increased expression of LC3 and the formation of LC3 puncta are indicative of enhanced autophagic activity.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.

G1/S Phase Arrest: In NSCLC cells, this compound causes an arrest at the G1/S phase of the cell cycle in a concentration-dependent manner. This is mediated through the P21-Cyclin D/CDK6 signaling pathway.

G1 Phase Arrest: In ovarian cancer cells, this compound induces cell cycle arrest at the G1 phase. This effect is associated with the upregulation of the cell cycle regulatory factors p21 and p27.

Inhibition of Metastasis and Invasion

In OSCC, this compound has demonstrated the ability to inhibit cell migration and invasion. This is achieved by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix.

Downregulation of PD-L1 Expression

This compound has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) in NSCLC cells at both the transcriptional and translational levels. The downregulation of PD-L1 may enhance anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| H460 | 24 h | 42.62 | |

| H1975 | 24 h | 32.25 |

Table 2: Induction of Apoptosis in NSCLC Cell Lines by this compound (60 µM)

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| H460 | Control | 12.7 | |

| H460 | This compound | 80.1 | |

| H1975 | Control | 8.3 | |

| H1975 | This compound | 60.9 |

Table 3: Induction of G1 Phase Cell Cycle Arrest in NSCLC Cell Lines by this compound (60 µM)

| Cell Line | Treatment | G1 Phase Cells (%) | Reference |

| H460 | Control | 59.5 | |

| H460 | This compound | 87.4 | |

| H1975 | Control | 46.2 | |

| H1975 | This compound | 74.0 |

Table 4: Gene Expression Changes in A2780 Ovarian Cancer Cells Treated with this compound

| Gene | Fold Change (at 10x IC50) | Reference |

| E-CADHERIN | 253.344 | |

| p21 | 34.303 | |

| p27 | 8.767 | |

| BCL-2 | 0.240 |

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

-

Cell Counting Kit-8 (CCK-8) Assay: NSCLC or OSCC cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 or 48 hours. CCK-8 solution was then added to each well, and the absorbance was measured at a specific wavelength to determine cell viability.

-

Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound. After a designated incubation period, the cells were fixed and stained with crystal violet. The number of colonies was then counted to assess the long-term proliferative capacity.

Apoptosis Assays

-

Flow Cytometry: Cells treated with this compound were harvested, washed, and stained with an Annexin V-FITC/Propidium (B1200493) Iodide (PI) apoptosis detection kit. The percentage of apoptotic cells was then quantified using a flow cytometer.

-

Hoechst 33342 Staining: Cells were stained with Hoechst 33342 dye, and the nuclear morphology was observed under a fluorescence microscope. Apoptotic cells exhibit condensed or fragmented nuclei.

-

JC-1 Staining: To measure mitochondrial membrane potential, cells were stained with the JC-1 probe. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 exists as monomers in the cytoplasm, emitting green fluorescence.

Western Blot Analysis

Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, MAPK, PARP, caspases, Bcl-2, Bax, AMPKα, LC3) followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

Cell Cycle Analysis

Cells treated with this compound were harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Autophagy Detection

-

Fluorescence Microscopy: Cells stably expressing GFP-RFP-LC3 were treated with this compound. The formation of LC3 puncta (autophagosomes) was observed and quantified using a fluorescence microscope.

Migration and Invasion Assays

-

Transwell Migration Assay: Cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. After incubation, the non-migrated cells on the upper surface were removed, and the migrated cells on the lower surface were fixed, stained, and counted.

-

Wound Healing Assay: A scratch was made in a confluent cell monolayer. The rate of wound closure was monitored and photographed at different time points to assess cell migration.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from cells, and cDNA was synthesized by reverse transcription. qRT-PCR was then performed using specific primers for the genes of interest to quantify their relative expression levels.

In Vivo Xenograft Model

Nude mice were subcutaneously injected with cancer cells. Once tumors were established, the mice were treated with this compound. Tumor volume and weight were measured regularly to evaluate the in vivo anti-tumor efficacy.

Immunohistochemistry (IHC)

Tumor tissues from xenograft models were fixed, embedded in paraffin, and sectioned. The sections were then incubated with primary antibodies against target proteins, followed by a secondary antibody and a detection system to visualize the protein expression and localization within the tissue.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway in OSCC.

References

- 1. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Liriopesides B: A Technical Guide to its Source and Isolation from Liriope platyphylla

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriopesides B, a steroidal saponin (B1150181) isolated from the tubers of Liriope platyphylla, has garnered attention for its potential therapeutic properties, including antitumor activities. This technical guide provides a comprehensive overview of the sourcing and isolation of this compound, detailing the experimental protocols for its extraction, purification, and structural elucidation. All quantitative data from the cited literature is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of the experimental workflow to facilitate a deeper understanding of the processes involved.

Source Material

This compound is a naturally occurring compound found in the tubers of Liriope platyphylla, a perennial herbaceous plant belonging to the Asparagaceae family.[1][2] This plant is widely distributed in East Asia and has a history of use in traditional medicine.[1][3] The roots and tubers of Liriope platyphylla are known to contain a variety of bioactive constituents, with steroidal saponins (B1172615) being a prominent class of compounds.[1][2]

Experimental Protocols for Isolation and Purification

The isolation of this compound from the tubers of Liriope platyphylla involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on typical procedures for isolating steroidal saponins from this plant genus.

Extraction

The initial step involves the extraction of crude saponins from the dried and powdered tubers of Liriope platyphylla.

-

Procedure:

-

The air-dried and powdered tubers of Liriope platyphylla are extracted with 70% ethanol (B145695) (EtOH) at room temperature.[1]

-

The extraction is typically repeated multiple times (e.g., three times) to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning

The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.

-

Procedure:

-

The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH).[2]

-

The steroidal saponins, including this compound, are typically enriched in the n-butanol fraction.[2]

-

The n-butanol fraction is concentrated to dryness to yield a saponin-rich extract.

-

Chromatographic Purification

The saponin-rich extract is further purified using a series of chromatographic techniques to isolate this compound.

-

Procedure:

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol (B129727) (CHCl₃-MeOH) or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol (MeOH) and water or acetonitrile (B52724) and water. This step is crucial for obtaining highly pure this compound.

-

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) is performed to elucidate the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.

Quantitative Data

Currently, specific quantitative data regarding the yield of this compound from Liriope platyphylla and its detailed NMR and mass spectral data are not available in the public domain literature reviewed for this guide. The anticancer effective dose of a reported n-butanol extract of Liriope tuber is close to 500 μg/mL.[1] Further research is required to quantify the yield of this compound through the described isolation process.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Liriope platyphylla.

Conclusion

This technical guide outlines the fundamental procedures for the sourcing and isolation of this compound from the tubers of Liriope platyphylla. While the general methodology for isolating steroidal saponins provides a robust framework, further research is needed to establish specific quantitative yields and detailed spectroscopic data for this compound. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, providing a solid foundation for future work on this promising bioactive compound.

References

- 1. Active Constituents from Liriope platyphylla Root against Cancer Growth In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous extract of Liriope platyphylla, a traditional Chinese medicine, significantly inhibits abdominal fat accumulation and improves glucose regulation in OLETF type II diabetes model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Liriopesides B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Introduction

Liriopesides B, also known as Nolinospiroside F, is a steroidal saponin (B1150181) isolated from the tubers of Liriope platyphylla.[1] This natural product has garnered significant interest within the scientific community for its diverse biological activities, including anti-oxidative, anti-aging, and potent anti-tumor effects.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound, with a focus on its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex steroidal glycoside with the chemical formula C39H62O12.[3] Its structure is characterized by a spirostane-type aglycone linked to two deoxy sugar moieties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C39H62O12 | [3] |

| Molecular Weight | 722.9 g/mol | [2][3] |

| CAS Number | 87425-34-1 | [2] |

| Appearance | Solid | [2] |

| Synonyms | Nolinospiroside F, (25S)-1beta-(6-Deoxy-beta-D-galopyranosyloxy)-3beta-(alpha-L-rhamnopyranosyloxy)spirost-5-ene | [2][3] |

| Purity (commercially available) | ≥98% | [1] |

| Storage Conditions | -80°C (6 months); -20°C (1 month) | [2] |

Table 2: Solubility Data for this compound

| Solvent System | Solubility | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.46 mM) | [2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.46 mM) | [2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.46 mM) | [2] |

Biological Activity and Mechanisms of Action

This compound has demonstrated significant anti-tumor activity in various cancer cell lines, including non-small cell lung cancer (NSCLC), oral squamous cell carcinoma, and ovarian cancer.[1][2] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][4][5] This is achieved through the initiation of the mitochondrial apoptosis pathway.[1] Treatment with this compound leads to an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-8, ultimately leading to programmed cell death.[5]

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G1/S phase transition, in cancer cells.[1] This prevents the cells from entering the DNA synthesis phase, thereby inhibiting proliferation.

Modulation of Signaling Pathways

This compound exerts its anti-tumor effects by modulating several critical intracellular signaling pathways.

-

PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell survival, growth, and proliferation. By inhibiting this pathway, this compound can effectively halt cancer cell progression.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target of this compound. It has been observed that this compound decreases the phosphorylation of ERK1/2 while increasing the phosphorylation of p38/MAPK and JNK.[1] The differential regulation of these MAPK family members contributes to the induction of apoptosis.

-

PD-L1 Expression: this compound has been found to decrease the expression of Programmed Death-Ligand 1 (PD-L1) in cancer cells.[1] PD-L1 is a crucial immune checkpoint protein that helps cancer cells evade the immune system. By downregulating PD-L1, this compound may enhance the anti-tumor immune response.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells (e.g., H460, H1975) in 96-well plates at a density of 5 × 10³ cells per well.

-

Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 60 µM) and incubate for 24 or 48 hours at 37°C.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1 hour at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

Apoptosis Detection by Flow Cytometry

-

Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.

-

Harvesting and Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[1]

Mitochondrial Membrane Potential (ΔΨm) Analysis

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

-

JC-1 Staining: Harvest the cells, wash with assay buffer, and stain with the JC-1 probe for 15 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to detect the shift in fluorescence from red (J-aggregates in healthy mitochondria) to green (J-monomers in apoptotic cells), indicating a loss of mitochondrial membrane potential.[1]

Reverse Transcription-Quantitative PCR (RT-qPCR) for PD-L1

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using TRIzol reagent.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for PD-L1 and a housekeeping gene (e.g., β-actin).

-

Data Analysis: Analyze the relative gene expression using the 2-ΔΔCq method.[1]

Conclusion

This compound is a promising natural product with significant potential for development as an anti-cancer agent. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers working on the characterization and development of this compound and other natural product-based therapeutics.

References

- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]

- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Liriopesides B: A Comprehensive Technical Guide on Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriopesides B, a steroidal saponin (B1150181) isolated from the tubers of Liriope platyphylla and Liriope spicata, has emerged as a promising natural product with significant therapeutic potential.[1][2][3] Extensive research has demonstrated its potent anti-tumor activities, particularly in non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC).[2][4] The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and autophagy through the modulation of key signaling pathways, including MAPK, PI3K/Akt/mTOR, and AMPKα-mTOR.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, detailed experimental protocols for its evaluation, and a summary of its therapeutic potential, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

Liriope spicata and Liriope platyphylla, perennial herbs found predominantly in East Asia, have a long history of use in traditional medicine for treating conditions such as coughs, asthma, and neurodegenerative diseases.[1][5] The primary bioactive constituents of these plants are steroidal saponins, which have been shown to possess a range of biological properties, including anti-inflammatory, anti-bacterial, and anti-cancer effects.[1][3] this compound is one such steroidal saponin that has garnered significant attention for its potent cytotoxic effects against various cancer cell lines.[1][2] This document synthesizes the current scientific literature on this compound, focusing on its molecular mechanisms, biological activities, and potential as a therapeutic agent.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound investigated to date lies in its anti-cancer properties. It has demonstrated efficacy in inhibiting proliferation, inducing programmed cell death, and preventing metastasis in various cancer models.

Anti-Tumor Activity

2.1.1. Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cell lines (H460 and H1975), this compound has been shown to:

-

Inhibit Cell Viability and Growth: It suppresses the viability and growth of NSCLC cells in a dose-dependent manner.[1][6]

-

Induce Apoptosis: this compound initiates the mitochondrial apoptosis pathway, characterized by a decrease in mitochondrial membrane potential, an increase in the expression of pro-apoptotic proteins like Bax and tBid, and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[1] It also leads to the activation of caspase-3 and caspase-8.[1][6]

-

Induce G1/S Cell Cycle Arrest: The compound causes an arrest in the G1/S phase of the cell cycle, mediated by the P21-Cyclin D/CDK6 signaling pathway.[1]

-

Promote Autophagy: this compound induces autophagy through the AMPKα-mTOR signaling pathway.[1]

-

Downregulate PD-L1 Expression: It has been observed to decrease the expression of programmed death-ligand 1 (PD-L1) at both the transcriptional and translational levels.[1]

2.1.2. Oral Squamous Cell Carcinoma (OSCC)

In OSCC cell lines (SAS and CAL-27), this compound has been found to:

-

Suppress Cell Proliferation and Colony Formation: It effectively inhibits the growth and colony-forming ability of OSCC cells.[2][3]

-

Inhibit Migration and Invasion: this compound downregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, while upregulating E-cadherin, leading to reduced cell migration and invasion.[3]

-

Induce Apoptosis: The compound promotes apoptosis by upregulating the expression of pro-apoptotic proteins Bax and Bad, and downregulating the anti-apoptotic protein Bcl-2.[2][3]

-

Modulate the PI3K/Akt/mTOR Signaling Pathway: High-throughput sequencing has identified the PI3K/Akt pathway as a key target of this compound in OSCC.[2][3]

Neuroprotective and Anti-inflammatory Potential

While research on this compound specifically is limited in these areas, extracts of Liriope platyphylla, from which this compound is derived, have shown neuroprotective and anti-inflammatory effects. The extract has been found to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide-induced cytotoxicity by modulating p38 MAPK activation.[7][8] Furthermore, the extract has demonstrated anti-inflammatory activity by attenuating the production of inflammatory mediators in LPS-stimulated macrophages.[9] These findings suggest that this compound may contribute to these effects and warrants further investigation.

Quantitative Data

The following table summarizes the key quantitative data reported for the biological activity of this compound.

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| H460 | Non-Small Cell Lung Cancer | CCK-8 | IC50 (24h) | 42.62 µM | [1] |

| H1975 | Non-Small Cell Lung Cancer | CCK-8 | IC50 (24h) | 32.25 µM | [1] |

| SAS | Oral Squamous Cell Carcinoma | CCK-8 | IC50 | Not specified | [2][3] |

| CAL-27 | Oral Squamous Cell Carcinoma | CCK-8 | IC50 | Not specified | [2][3] |

Signaling Pathways

This compound exerts its anti-tumor effects by modulating several critical signaling pathways.

Caption: this compound signaling in NSCLC.

Caption: this compound signaling in OSCC.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound.

Cell Viability and Proliferation Assays

5.1.1. Cell Counting Kit-8 (CCK-8) Assay

-

Principle: This colorimetric assay measures cell viability based on the reduction of WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells (e.g., H460, H1975, SAS, CAL-27) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for specified time points (e.g., 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

5.1.2. Colony Formation Assay

-

Principle: This assay assesses the long-term proliferative potential of single cells.

-

Protocol:

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Treat with this compound for a specified period.

-

Replace the medium with fresh, drug-free medium and culture for 1-2 weeks until visible colonies form.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies (typically containing >50 cells).

-

Apoptosis Assays

5.2.1. Flow Cytometry with Annexin V/Propidium (B1200493) Iodide (PI) Staining

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

5.2.2. JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Protocol:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with staining buffer.

-

Analyze the fluorescence by flow cytometry or fluorescence microscopy.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample.

-

Protocol:

-

Lyse this compound-treated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, p-mTOR) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash and resuspend the cells in PBS containing RNase A and propidium iodide.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry.

-

Caption: General experimental workflow.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent, particularly for NSCLC and OSCC. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and autophagy, makes it an attractive candidate for further drug development. The modulation of key signaling pathways such as MAPK and PI3K/Akt/mTOR underscores its targeted therapeutic potential.

Future research should focus on:

-

In vivo efficacy and safety: While in vitro studies are promising, comprehensive in vivo studies in animal models are crucial to evaluate the efficacy, pharmacokinetics, and potential toxicity of this compound.[1]

-

Identification of direct molecular targets: Elucidating the direct binding partners of this compound will provide a deeper understanding of its mechanism of action.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment strategies.

-

Exploration of other therapeutic areas: The potential neuroprotective and anti-inflammatory properties of this compound warrant further investigation for its application in neurodegenerative and inflammatory diseases.

References

- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. [Studies on the chemical constituents of Liriope spicata Lour (Thunb), var. prolifera Y.T. Ma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Liriopesides B: A Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liriopesides B (LPB) is a naturally occurring steroidal saponin (B1150181) isolated from the tubers of Liriope platyphylla and Liriope spicata[1][2][3]. Emerging research has highlighted its potent anti-tumor activities across various cancer cell lines, positioning it as a promising candidate for further investigation in oncology drug development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying LPB-induced apoptosis, with a focus on the key signaling pathways involved. It also presents quantitative data on its efficacy and detailed protocols for the key experimental assays cited in the literature.

Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-cancer effects primarily through the induction of apoptosis, a form of programmed cell death, in cancer cells[1][4]. This process is orchestrated through a complex interplay of signaling pathways, primarily involving the mitochondrial apoptosis pathway and the modulation of key regulatory proteins.

The Mitochondrial Apoptosis Pathway

The primary mechanism of LPB-induced apoptosis is through the intrinsic, or mitochondrial, pathway. This is characterized by a decrease in the mitochondrial membrane potential[5]. LPB treatment leads to an upregulation of pro-apoptotic proteins such as Bax and tBid, and a concurrent downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl[1][5]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c from the mitochondria into the cytoplasm[5]. Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-8, which are the executioners of apoptosis[1][5].

Modulation of Signaling Pathways

This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: In oral squamous cell carcinoma (OSCC), LPB has been observed to suppress the PI3K/Akt/mTOR signaling pathway. This inhibition contributes to its anti-proliferative and pro-apoptotic effects[2][3].

-

MAPK Pathway: LPB influences the Mitogen-Activated Protein Kinase (MAPK) pathway in non-small cell lung cancer (NSCLC) cells. It has been shown to decrease the phosphorylation of ERK1/2 while increasing the phosphorylation of p38/MAPK and JNK[5].

-

AMPK-mTOR Pathway: LPB can also induce autophagy in NSCLC cells through the activation of the AMPKα-mTOR signaling pathway[5].

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Cancer Cell Lines (24h treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H460 | Non-Small Cell Lung Cancer | 42.62 | [5] |

| H1975 | Non-Small Cell Lung Cancer | 32.25 | [5] |

Table 2: Apoptosis Rates Induced by this compound (24h treatment)

| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Reference |

| H460 | 60 | 80.1 | [5] |

| H1975 | 60 | 60.9 | [5] |

| SAS | 12 | 25.6 | [3] |

| SAS | 24 | 40.0 | [3] |

| CAL-27 | 12 | 25.0 | [3] |

| CAL-27 | 24 | 49.6 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the apoptotic effects of this compound.

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Seed cancer cells (e.g., H460, H1975) into 96-well plates at a density of 5x10³ cells per well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24 or 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for a specified period.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).

Western Blot Analysis

-

Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution according to the manufacturer's instructions.

-

Washing: Wash the cells with staining buffer.

-

Microscopy/Flow Cytometry: Observe the cells under a fluorescence microscope or analyze by flow cytometry to detect the shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in apoptotic cells) fluorescence.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for evaluating this compound.

References

- 1. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]

- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Liriopesides B: A Technical Guide to its Impact on Cell Cycle Arrest Pathways

For Researchers, Scientists, and Drug Development Professionals

Liriopesides B (LPB), a steroidal saponin (B1150181) isolated from the tuber of Liriope platyphylla, has emerged as a promising natural compound with demonstrated anti-tumor activities.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces cell cycle arrest, offering a valuable resource for researchers in oncology and drug development.

Core Mechanism: G1/S Phase Cell Cycle Arrest

This compound consistently demonstrates the ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S checkpoint.[1][4] This blockade prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their division and growth. This effect has been observed in various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell cycle distribution and the expression of critical regulatory proteins.

Table 1: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (H460 & H1975)

| Cell Line | LPB Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | Reference |

| H460 | 0 (Control) | 59.5% | Not specified | [1] |

| 20 | Not specified | Not specified | ||

| 40 | Not specified | Not specified | ||

| 60 | 87.4% | Not specified | [1] | |

| H1975 | 0 (Control) | 46.2% | Not specified | [1] |

| 20 | Not specified | Not specified | ||

| 40 | Not specified | Not specified | ||

| 60 | 74.0% | Not specified | [1] |

Data derived from flow cytometry analysis after 24 hours of treatment.[1]

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

| Target Protein | Cancer Type | Cell Line | LPB Effect | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| p21 | NSCLC | H460, H1975 | Increased Expression | Not specified | Not specified | [1] |

| Ovarian | A2780 | Increased Expression | Up to 34.303 | Up to 1.543 | [4] | |

| p27 | Ovarian | A2780 | Increased Expression | Up to 8.767 | Up to 1.160 | [4] |

| Cyclin D1 | NSCLC | H460, H1975 | Decreased Expression | Not specified | Not specified | [1] |

| Cyclin D3 | NSCLC | H460, H1975 | Decreased Expression | Not specified | Not specified | [1] |

| CDK6 | NSCLC | H460, H1975 | Decreased Expression | Not specified | Not specified | [1] |

NSCLC data reflects qualitative changes observed via Western blot.[1] Ovarian cancer data reflects dose-dependent changes measured by RT-qPCR and Western blot at the highest concentration (10x IC50).[4]

Signaling Pathways Modulated by this compound

This compound exerts its influence on the cell cycle machinery by modulating key signaling pathways that are often dysregulated in cancer.

p21-Cyclin D/CDK6 Pathway

LPB-induced G1/S arrest is directly linked to its ability to alter the levels of crucial cell cycle regulators.[1] The compound upregulates the expression of p21, a cyclin-dependent kinase inhibitor (CKI).[1][4] p21, in turn, inhibits the activity of Cyclin D/CDK6 complexes.[1] These complexes are essential for phosphorylating the Retinoblastoma (Rb) protein, a necessary step for cells to progress from the G1 to the S phase.[5][6] By decreasing the expression of Cyclin D1, Cyclin D3, and CDK6, and simultaneously increasing p21, this compound effectively puts a brake on this transition.[1]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In oral squamous cell carcinoma (OSCC) and NSCLC, this compound has been shown to suppress this pathway.[1][7][8] By reducing the phosphorylation of key components like Akt and mTOR, LPB curtails the pro-survival and pro-proliferative signals that are often hyperactive in cancer cells.[1][7] This inhibition contributes to its overall anti-tumor effects, including the induction of apoptosis and cell cycle arrest.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, p38, and JNK, plays a complex role in cell fate. This compound differentially modulates this pathway in NSCLC cells.[1] It decreases the phosphorylation of ERK1/2, which is typically associated with cell proliferation, while increasing the phosphorylation of p38 and JNK, kinases often linked to apoptosis and stress responses.[1] This strategic modulation shifts the cellular balance away from proliferation and towards apoptosis and growth arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the effects of this compound on cell cycle arrest.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Culture and Treatment: Plate cancer cells (e.g., H460, H1975) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60 µM) for a specified duration (e.g., 24 hours).[1]

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C. This step permeabilizes the cells and preserves their DNA content.

-

Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, while RNase A degrades RNA to prevent its interference with DNA staining.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content. Cells in G1 phase have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. Quantify the percentage of cells in each phase.[1]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin D1, CDK6, p21, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH or β-actin to compare protein levels across different samples.[1][4]

References

- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei - Translational Cancer Research [tcr.amegroups.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Liriopesides B: A Technical Guide to its In Vitro Autophagy-Modulating Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Liriopesides B (LPB) on autophagy, a cellular self-degradation process critical in cell survival and death. The information presented herein is synthesized from published research to support further investigation into the therapeutic potential of this natural compound.

Core Findings: this compound Induces Autophagy via AMPKα-mTOR Signaling

This compound has been demonstrated to activate autophagy in human non-small cell lung cancer (NSCLC) cell lines, H460 and H1975.[1] The underlying mechanism involves the activation of AMP-activated protein kinase α (AMPKα) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.[1] This was evidenced by an increase in the formation of autophagosomes, visualized as LC3 puncta, and modulation of key signaling proteins.[1]

Quantitative Data Summary

While specific quantitative values from densitometry of western blots are not publicly available, the qualitative changes in protein expression and autophagosome formation observed in H460 and H1975 cells treated with this compound for 24 hours are summarized below.

| Cell Line | Treatment | Key Observations | Inferred Molecular Events | Reference |

| H460 & H1975 | This compound | Increased formation of GFP-RFP-LC3 puncta | Increased autophagosome formation | [1] |

| H460 & H1975 | This compound | Increased phosphorylation of AMPKα | Activation of AMPKα signaling | [1] |

| H460 & H1975 | This compound | Decreased phosphorylation of mTOR | Inhibition of mTOR signaling | [1] |

| H460 & H1975 | This compound | Increased phosphorylation of ULK1 | Activation of ULK1, a downstream effector of AMPK and mTOR | [1] |

| H460 & H1975 | This compound | Increased LC3-II expression | Conversion of LC3-I to LC3-II, indicating autophagosome formation | [1] |

Signaling Pathway

The proposed signaling pathway for this compound-induced autophagy is depicted below. LPB activates AMPKα, which in turn inhibits mTOR. The inhibition of mTOR relieves its suppression of ULK1, a kinase that initiates the formation of autophagosomes.

Experimental Protocols

The following are detailed, standardized protocols for the key experiments used to evaluate the effect of this compound on autophagy.

Cell Culture and this compound Treatment

-

Cell Lines: H460 and H1975 human non-small cell lung cancer cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound (purity >98%) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0, 20, 40, 60 µM). The final DMSO concentration should be less than 0.1% to avoid solvent-induced effects. Cells are treated for a specified duration, typically 24 hours, before analysis.

Autophagosome Visualization by Fluorescence Microscopy

This protocol is for cells stably expressing a tandem mRFP-GFP-LC3 construct, which allows for the monitoring of autophagic flux.

-

Principle: The GFP signal is quenched in the acidic environment of the lysosome, while the mRFP signal remains stable. Therefore, yellow puncta (co-localization of GFP and mRFP) represent autophagosomes, while red-only puncta represent autolysosomes. An increase in both yellow and red puncta indicates an induction of autophagic flux.

-

Procedure:

-

Seed H460 or H1975 cells stably expressing mRFP-GFP-LC3 onto glass coverslips in a 24-well plate.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with this compound at various concentrations for 24 hours.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

-

Visualize the cells using a fluorescence microscope. Capture images using appropriate filters for GFP, mRFP, and DAPI.

-

Quantify the number of yellow and red puncta per cell using image analysis software (e.g., ImageJ). At least 50 cells per condition should be analyzed.

-

Western Blot Analysis of Autophagy-Related Proteins

-

Reagents and Materials:

-

RIPA lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (10-15% acrylamide)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: rabbit anti-LC3, rabbit anti-p-AMPKα, rabbit anti-AMPKα, rabbit anti-p-mTOR, rabbit anti-mTOR, rabbit anti-p-ULK1, rabbit anti-ULK1, and rabbit anti-GAPDH (as a loading control).

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

-

Procedure:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (GAPDH). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

-

Conclusion

The available evidence strongly suggests that this compound is an inducer of autophagy in vitro, acting through the canonical AMPKα-mTOR signaling pathway. This technical guide provides a framework for the experimental validation and further exploration of this compound's mechanism of action. Future studies should focus on obtaining detailed quantitative data and exploring the interplay between autophagy and other cellular processes, such as apoptosis, in response to this compound treatment.

References

Liriopesides B: A Technical Overview of its Impact on Apoptotic Protein Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanism of Liriopesides B (LPB), a steroidal saponin (B1150181) with demonstrated anti-tumor properties. The primary focus is on its modulatory effects on the key apoptotic proteins Bax and Bcl-2. This document provides a comprehensive summary of the available data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to support further research and development in oncology.

Core Findings: this compound and the Bax/Bcl-2 Axis

This compound has been shown to induce apoptosis in various cancer cell lines by modulating the intrinsic apoptotic pathway.[1][2] A critical control point in this pathway is the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. Research indicates that this compound treatment consistently shifts this balance in favor of apoptosis.

Specifically, studies have demonstrated that this compound upregulates the expression of Bax and downregulates the expression of Bcl-2.[1][3] This alteration in the Bax/Bcl-2 ratio is a key event that leads to increased mitochondrial membrane permeability, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on Bax and Bcl-2 protein expression in different cancer cell lines. It is important to note that the primary literature predominantly presents this data through representative Western blot images. While these are qualitatively and semi-quantitatively informative, precise densitometric quantification with statistical analysis is not consistently available. The changes are therefore represented as directional effects.

Table 1: Effect of this compound on Bax and Bcl-2 Expression in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Treatment | Bax Expression | Bcl-2 Expression |

| H460 | This compound (Concentration-dependent) | ↑ (Increased) | ↓ (Decreased) |

| H1975 | This compound (Concentration-dependent) | ↑ (Increased) | ↓ (Decreased) |

Table 2: Effect of this compound on Bax and Bcl-2 Expression in Oral Squamous Cell Carcinoma (OSCC) Cells

| Cell Line | Treatment | Bax Expression | Bcl-2 Expression |

| SAS | This compound (Concentration-dependent) | ↑ (Increased) | ↓ (Decreased) |

| Cal-27 | This compound (Concentration-dependent) | ↑ (Increased) | ↓ (Decreased) |

Experimental Protocols

The following is a detailed methodology for assessing the impact of this compound on Bax and Bcl-2 protein expression via Western blotting, synthesized from the available literature and standard laboratory practices.

Cell Culture and this compound Treatment

-

Cell Lines: Human non-small cell lung cancer cell lines (H460 and H1975) or oral squamous cell carcinoma cell lines (SAS and Cal-27) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0, 15, 30, 60 µM) and incubated for a specified period, typically 24 hours.

Protein Extraction

-

Cell Lysis: After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer: Ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail is added to each well to lyse the cells.

-

Scraping and Collection: Cells are scraped from the wells and the cell lysate is transferred to a microcentrifuge tube.

-

Centrifugation: The lysate is centrifuged at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: The supernatant, containing the total protein, is carefully collected.

Protein Quantification

-

Assay: The total protein concentration of each lysate is determined using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample during electrophoresis.

Western Blotting

-

Sample Preparation: An equal amount of protein (typically 20-50 µg) from each sample is mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: The denatured protein samples are loaded into the wells of an SDS-polyacrylamide gel (e.g., 12% gel) along with a molecular weight marker. Electrophoresis is performed to separate the proteins based on their size.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Bax and Bcl-2 overnight at 4°C with gentle agitation. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. The antibodies should be diluted in blocking buffer according to the manufacturer's recommendations.

-

Washing: The membrane is washed three times with TBST for 5-10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody for 1 hour at room temperature.

-

Final Washes: The membrane is washed again three times with TBST for 5-10 minutes each.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the bands corresponding to Bax, Bcl-2, and the loading control are quantified using image analysis software. The expression levels of Bax and Bcl-2 are normalized to the loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow.

Caption: this compound induces apoptosis by modulating the PI3K/Akt/mTOR and MAPK signaling pathways, leading to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2.

Caption: Experimental workflow for analyzing Bax and Bcl-2 protein expression following this compound treatment.

References

- 1. This compound induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - Wei- Translational Cancer Research [tcr.amegroups.org]

Liriopesides B: A Novel Modulator of the PD-L1 Signaling Pathway in Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein, is often exploited by tumor cells to evade immune surveillance. Its interaction with the PD-1 receptor on activated T cells leads to the suppression of the host's anti-tumor immune response. Recent research has identified Liriopesides B, a natural steroidal saponin (B1150181), as a promising agent that can modulate the PD-L1 signaling pathway. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and the PD-L1 pathway, with a focus on its potential therapeutic applications in oncology. We present a detailed summary of the key experimental findings, including quantitative data on the dose-dependent effects of this compound on PD-L1 expression, and provide detailed protocols for the essential experiments. Furthermore, we visualize the implicated signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Introduction

The advent of immune checkpoint inhibitors has revolutionized the treatment landscape for various malignancies. The PD-1/PD-L1 axis is a key target in this therapeutic strategy. PD-L1, expressed on the surface of many cancer cells, binds to the PD-1 receptor on T cells, initiating a signaling cascade that dampens T cell activity and allows tumors to escape immune destruction[1][2][3]. Consequently, agents that can downregulate PD-L1 expression or disrupt the PD-1/PD-L1 interaction hold significant therapeutic promise.

This compound, a naturally occurring steroidal saponin isolated from the tuber of Liriope platyphylla, has demonstrated a range of anti-tumor activities, including the induction of apoptosis and cell cycle arrest in cancer cells[4][5][6][7]. Emerging evidence now points towards its ability to modulate the tumor immune microenvironment by targeting the PD-L1 signaling pathway[4]. This guide will delve into the technical details of this interaction, providing researchers and drug development professionals with a thorough understanding of the current state of knowledge.

This compound and its Impact on PD-L1 Expression

Studies have shown that this compound can significantly decrease the expression of PD-L1 in non-small cell lung cancer (NSCLC) cell lines, H460 and H1975[4]. This effect has been observed at both the messenger RNA (mRNA) and protein levels, suggesting that this compound regulates PD-L1 at the transcriptional and translational levels[4].

Quantitative Data on PD-L1 Downregulation

The inhibitory effect of this compound on PD-L1 expression is dose-dependent[4]. The following tables summarize the quantitative findings from key experiments.

Table 1: Effect of this compound on Cell Surface PD-L1 Expression in NSCLC Cells

| Cell Line | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of PD-L1 (Relative to Control) | Statistical Significance (p-value) |

| H460 | 20 | Decreased | < 0.05 |

| 40 | Further Decreased | < 0.05 | |

| 60 | Substantially Decreased | < 0.05 | |

| H1975 | 20 | Decreased | < 0.05 |

| 40 | Further Decreased | < 0.05 | |

| 60 | Substantially Decreased | < 0.05 | |

| Data is qualitatively extracted from graphical representations in the source literature[4]. |

Table 2: Effect of this compound on Total PD-L1 Protein Expression in NSCLC Cells

| Cell Line | This compound Concentration (µM) | Relative PD-L1 Protein Level (Normalized to loading control) | Statistical Significance (p-value) |

| H460 | 20 | Decreased | < 0.05 |

| 40 | Further Decreased | < 0.001 | |

| 60 | Substantially Decreased | < 0.001 | |

| H1975 | 20 | Decreased | < 0.05 |

| 40 | Further Decreased | < 0.001 | |

| 60 | Substantially Decreased | < 0.001 | |

| Data is qualitatively extracted from graphical representations in the source literature[4]. |

Table 3: Effect of this compound on PD-L1 mRNA Expression in NSCLC Cells

| Cell Line | This compound Concentration (µM) | Relative PD-L1 mRNA Level (Normalized to endogenous control) | Statistical Significance (p-value) |

| H460 | 20 | Decreased | < 0.05 |

| 40 | Further Decreased | < 0.001 | |

| 60 | Substantially Decreased | < 0.001 | |

| H1975 | 20 | Decreased | < 0.05 |

| 40 | Further Decreased | < 0.001 | |

| 60 | Substantially Decreased | < 0.001 | |

| Data is qualitatively extracted from graphical representations in the source literature[4]. |

Proposed Signaling Pathways

The precise mechanism by which this compound downregulates PD-L1 is under investigation. However, studies suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) and AKT signaling pathways[4]. This compound has been shown to inhibit these pathways, which are known to be upstream regulators of PD-L1 expression in some cancers.

Caption: Proposed mechanism of this compound-mediated PD-L1 downregulation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to elucidate the interaction between this compound and PD-L1.

Cell Culture

-

Cell Lines: Human non-small cell lung cancer cell lines H460 and H1975, known for their relatively high endogenous PD-L1 expression, are utilized[4].

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[4].

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2[4].

Western Blotting for Total PD-L1 Protein

This protocol is for the detection of total PD-L1 protein levels in cell lysates.

Caption: Workflow for Western blot analysis of total PD-L1 protein.

-

Cell Treatment: H460 and H1975 cells are treated with varying concentrations of this compound (e.g., 0, 20, 40, 60 µM) for a specified duration (e.g., 24 hours).

-

Lysis: Cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-